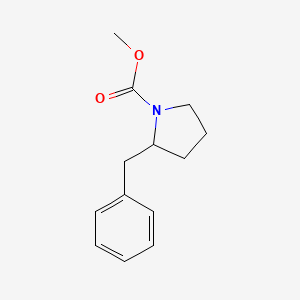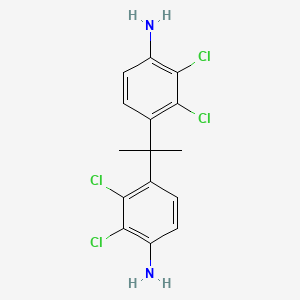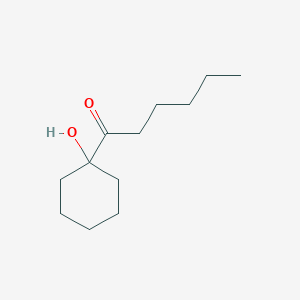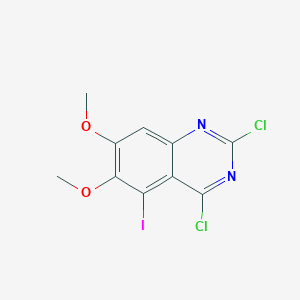
2-(Heptadec-8-EN-1-ylidene)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Heptadec-8-EN-1-ylidene)butanedioic acid, also known as ceriporic acid C, is a chemical compound with the molecular formula C21H36O4 and a molecular weight of 352.508 g/mol This compound is characterized by its unique structure, which includes a heptadec-8-enylidene group attached to a butanedioic acid moiety
Métodos De Preparación
The synthesis of 2-(Heptadec-8-EN-1-ylidene)butanedioic acid typically involves the reaction of (Z)-octadec-9-enoic acid with appropriate reagents under controlled conditions. One common synthetic route includes hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air, followed by preservation of the olefinic bond in the heptadec-8-enyl group by carrying out the hydrazidation reaction under an argon atmosphere . This method ensures the retention of the olefinic bond, which is crucial for the compound’s chemical properties.
Análisis De Reacciones Químicas
2-(Heptadec-8-EN-1-ylidene)butanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen, hydrazine, and palladium complexes. For instance, the hydrogenation-hydrazidation reaction mentioned earlier involves the use of hydrogen and hydrazine under specific conditions to achieve the desired product . The major products formed from these reactions include octadecanoic hydrazide and various palladium complexes, which are characterized by their unique chemical structures and properties.
Aplicaciones Científicas De Investigación
2-(Heptadec-8-EN-1-ylidene)butanedioic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds, such as 4-amino-1,2,4-triazole-3-thiol and 1,3,4-oxadiazole-2-thione . These compounds have shown potential antimicrobial activity and are of interest in the development of new antimicrobial agents. In biology and medicine, the compound’s derivatives are studied for their potential effects on membrane function and protein interactions, which are crucial for understanding various biological processes . Additionally, in the industrial sector, fatty acid derivatives like this compound are used as fuels, surfactants, and catalysts .
Mecanismo De Acción
The mechanism of action of 2-(Heptadec-8-EN-1-ylidene)butanedioic acid involves its interaction with various molecular targets and pathways. The compound’s olefinic bond plays a crucial role in its chemical reactivity, allowing it to participate in various chemical reactions that modify its structure and properties. The preservation of the olefinic bond during synthesis is essential for maintaining the compound’s biological activity and chemical stability . The compound’s derivatives, such as 4-amino-1,2,4-triazole-3-thiol and 1,3,4-oxadiazole-2-thione, exhibit antimicrobial activity by interacting with bacterial cell membranes and disrupting their function .
Comparación Con Compuestos Similares
2-(Heptadec-8-EN-1-ylidene)butanedioic acid can be compared with other similar compounds, such as 2-heptadec-8-enyl-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate and 2-heptadec-8-enyl-1,3-benzoxazole These compounds share similar structural features, including the heptadec-8-enyl group, but differ in their functional groups and overall chemical properties
Propiedades
Número CAS |
150333-10-1 |
|---|---|
Fórmula molecular |
C21H36O4 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
2-heptadec-8-enylidenebutanedioic acid |
InChI |
InChI=1S/C21H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18-20(22)23/h9-10,17H,2-8,11-16,18H2,1H3,(H,22,23)(H,24,25) |
Clave InChI |
VZQNULIABRUOJF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCC=C(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B12557018.png)
![Acetic acid, [bis(2,2,2-trichloroethoxy)phosphinyl]-, ethyl ester](/img/structure/B12557043.png)
![2-(2,6-Dichlorophenyl)-8-phenyl-3,7,9-trioxa-1-azaspiro[4.5]dec-1-ene](/img/structure/B12557047.png)



![4-[Dimethyl(phenyl)silyl]hex-5-en-1-ol](/img/structure/B12557076.png)




![Benzo[b]thiophene-2,3-diol](/img/structure/B12557087.png)
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol](/img/structure/B12557093.png)
